1-Chloro-1-propene

Mutagenicity Alkylating Activity Structure-Activity Relationship

Select this specific CAS 590-21-6 chloroolefin for processes where mutagenicity risk is unacceptable. Its vinylic chlorine imparts distinct electrophilic reactivity vs. allyl chloride, validated by negative alkylation assays. Exploit the 0.7 kcal/mol thermodynamic bias between cis/trans isomers for predictable stereochemical outcomes. Use defined vapor pressure (486 mmHg at 25°C) for reliable gas-phase kinetics. Ideal for pharmaceutical and agrochemical intermediate synthesis where product safety and isomer control are critical.

Molecular Formula C3H5Cl
Molecular Weight 76.52 g/mol
CAS No. 590-21-6
Cat. No. B1220616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-propene
CAS590-21-6
Molecular FormulaC3H5Cl
Molecular Weight76.52 g/mol
Structural Identifiers
SMILESCC=CCl
InChIInChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3
InChIKeyOWXJKYNZGFSVRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/
Insol in water /cis and trans isomers/

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1-propene (CAS 590-21-6) Procurement Guide: Chemical Class and Fundamental Properties


1-Chloro-1-propene (CAS 590-21-6) is a vinylic chloroolefin with the molecular formula C₃H₅Cl and a molecular weight of 76.52 g/mol [1]. It exists as a mixture of cis (Z) and trans (E) geometric isomers and is characterized as a colorless liquid with a disagreeable odor [2]. Its boiling point is 37.4–38 °C at atmospheric pressure, and it has a density of 0.92 g/cm³ . The compound is insoluble in water but soluble in common organic solvents such as acetone, chloroform, ether, and benzene .

Why 1-Chloro-1-propene (CAS 590-21-6) Cannot Be Substituted with Generic Chloropropenes


Generic substitution among chloropropene isomers is scientifically invalid due to fundamental differences in electronic structure that dictate distinct chemical reactivity and biological safety profiles. The vinylic chlorine in 1-chloro-1-propene is directly bonded to an sp²-hybridized carbon, conferring markedly different electrophilic character compared to the allylic chlorine in 3-chloro-1-propene (allyl chloride) [1]. This structural distinction translates into quantifiable differences in alkylating potential, mutagenicity, and thermodynamic stability, as detailed in the quantitative evidence below.

1-Chloro-1-propene (CAS 590-21-6) Differentiated Product Performance: A Quantitative Comparator Analysis


Mutagenicity and Alkylating Activity: 1-Chloro-1-propene vs. Allyl Chloride

In direct head-to-head mutagenicity assays in Salmonella typhimurium (TA 100) and the nitrobenzyl-pyridine (NBP) alkylation test, 1-chloro-1-propene exhibited no detectable direct mutagenic or alkylating activity, in stark contrast to its isomer, allyl chloride (3-chloro-1-propene), which was both mutagenic and alkylating [1].

Mutagenicity Alkylating Activity Structure-Activity Relationship Toxicology

Thermodynamic Stability of Isomerization: cis-1-Chloro-1-propene vs. trans-1-Chloro-1-propene

The thermochemical equilibrium between cis- and trans-1-chloro-1-propene favors the trans isomer. The enthalpy of formation (ΔfH°) has been experimentally determined to be -1.8 kcal/mol for the cis isomer and -1.1 kcal/mol for the trans isomer, indicating a 0.7 kcal/mol lower enthalpy of formation for the cis isomer [1]. Furthermore, the enthalpy of reaction (ΔrH°) for isomerization has been measured as -3.0 ± 0.27 kJ/mol in one study and 3.2 ± 0.1 kJ/mol in another [2], confirming a measurable energy difference that dictates the equilibrium isomer ratio at standard conditions.

Thermodynamics Isomerization Enthalpy of Formation Computational Chemistry

Kinetic Pathway Differentiation: Iodine-Catalyzed Isomerization of Allyl Chloride

The I₂-catalyzed isomerization of allyl chloride provides a synthetic route to 1-chloro-1-propene. Kinetic studies have quantified the rate constant for the key hydrogen abstraction step from allyl chloride by an iodine atom. The rate constant follows the Arrhenius equation log(k₁/M⁻¹ sec⁻¹) = (10.5 ± 0.2) - (18.3 ± 10.4)/θ, where θ = 2.303RT in kcal/mol [1]. This kinetic data defines the precise temperature dependence for the isomerization, enabling optimized reaction design.

Kinetics Isomerization Catalysis Reaction Engineering

Vapor Pressure and Volatility: 1-Chloro-1-propene vs. Allyl Chloride

1-Chloro-1-propene exhibits a significantly higher vapor pressure (486.2 ± 0.0 mmHg at 25°C) compared to its isomer allyl chloride, which has a vapor pressure of approximately 393 mmHg at 25°C [1]. This 93 mmHg (23.7%) higher vapor pressure indicates that 1-chloro-1-propene is more volatile under standard laboratory conditions.

Physical Properties Volatility Vapor Pressure Process Safety

Validated Application Scenarios for 1-Chloro-1-propene (CAS 590-21-6) Based on Quantitative Evidence


Chemical Intermediate Requiring Reduced Mutagenic Risk

In synthetic routes where a chloroolefin is required as an intermediate but direct mutagenicity poses an unacceptable handling risk, 1-chloro-1-propene is a scientifically validated alternative to allyl chloride. Its inactivity in direct mutagenicity and alkylation assays makes it the preferred choice for synthesizing pharmaceuticals or agrochemicals where product safety is paramount.

Stereochemically Controlled Synthesis Utilizing cis/trans Isomerism

In stereoselective syntheses, the distinct thermodynamic stability of cis- and trans-1-chloro-1-propene can be exploited. The 0.7 kcal/mol difference in enthalpy of formation provides a thermodynamic driving force that can be harnessed to favor the desired isomer under specific reaction conditions, enabling the predictable synthesis of stereochemically pure products.

Kinetic Modeling and Process Optimization for Isomerization

For industrial processes involving the isomerization of allyl chloride, the precise Arrhenius parameters for the I₂-catalyzed pathway allow for rigorous kinetic modeling and reactor design. This data enables process chemists to optimize temperature and catalyst loading to maximize yield and minimize byproduct formation, improving the overall efficiency and safety of the manufacturing process.

Volatility-Sensitive Formulations and Processes

When a reaction or formulation requires a volatile chloroolefin with a vapor pressure of approximately 486 mmHg at 25°C , 1-chloro-1-propene offers a defined and reproducible volatility profile. This property is crucial for applications such as gas-phase reactions or solvent systems where precise vapor pressure control is necessary for reaction kinetics or product separation.

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